molecular formula C11H14BrNO2 B215571 N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide

N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide

Cat. No. B215571
M. Wt: 272.14 g/mol
InChI Key: YYPLBXVYNXXHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BMEA is a member of the acetamide family of compounds and is a white crystalline solid at room temperature.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for the growth and survival of cancer cells. N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. These effects are thought to contribute to the anti-cancer properties of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide, as well as its potential applications in other areas of medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide in lab experiments is its well-defined chemical structure and high purity. This makes it a reliable and consistent reagent for use in a variety of experiments. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide. One area of interest is the development of new derivatives and analogs of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide with enhanced anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide and its potential applications in other areas of medicine. Overall, N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide is a promising compound with significant potential for future research and development.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylphenol with ethyl chloroacetate, followed by the subsequent reaction of the resulting intermediate with ammonia. This process has been extensively studied and optimized, resulting in high yields of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide with excellent purity.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide has been studied for its potential applications in the development of new drugs and treatments for a variety of diseases and conditions. One area of research that has received significant attention is the use of N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide as a potential anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for further development.

properties

Product Name

N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C11H14BrNO2/c1-3-15-7-11(14)13-9-4-5-10(12)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

YYPLBXVYNXXHFL-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC(=C(C=C1)Br)C

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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